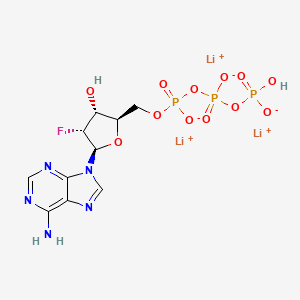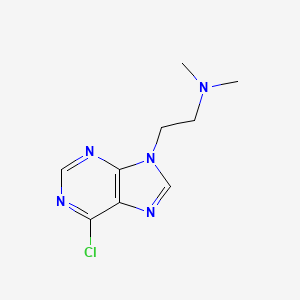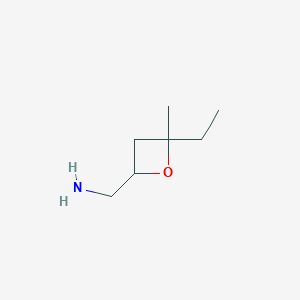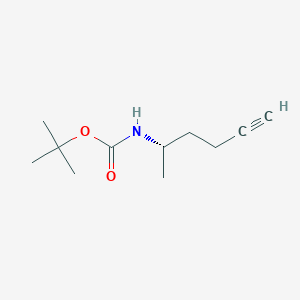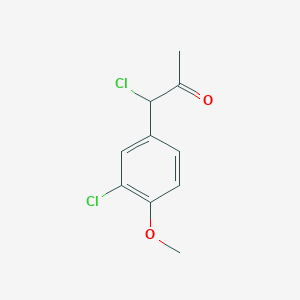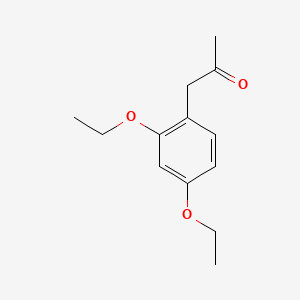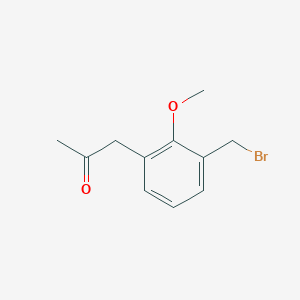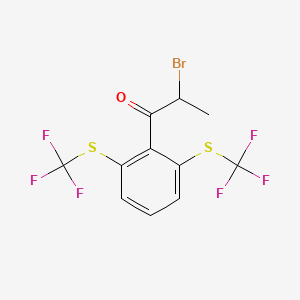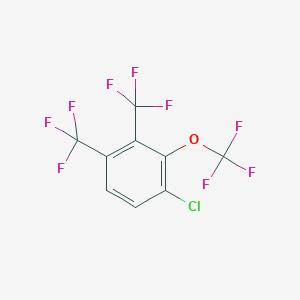
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H2ClF9O. This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The exact methods can vary depending on the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted benzene derivative.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules due to the unique properties imparted by the trifluoromethyl groups.
Medicine: Explored for its potential in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which 1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar properties but different substitution patterns.
1,3-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene but with different positions of the trifluoromethyl groups.
Uniqueness
This compound is unique due to the combination of trifluoromethyl and trifluoromethoxy groups along with a chlorine atom on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C9H2ClF9O |
|---|---|
Peso molecular |
332.55 g/mol |
Nombre IUPAC |
1-chloro-2-(trifluoromethoxy)-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H |
Clave InChI |
GSQFPNKUUXKXTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



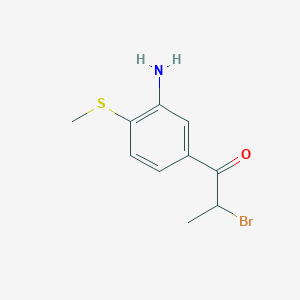

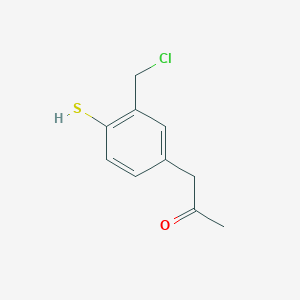
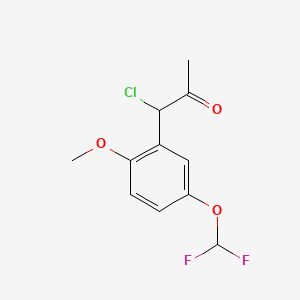
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
